molecular formula C12H14F3NO2 B13959077 Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate

Katalognummer: B13959077
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: SKMITJQITJBISC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is an organic compound with the molecular formula C13H16F3NO2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by an ethyl(trifluoromethyl)amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The initial step involves the acylation of benzoic acid with ethyl(trifluoromethyl)amine in the presence of a catalyst such as aluminum chloride (AlCl3). This is followed by esterification with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the ethyl(trifluoromethyl)amino group.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the ethylamino group.

    Ethyl 4-aminobenzoate: Contains an amino group instead of the ethyl(trifluoromethyl)amino group.

    Ethyl 4-(ethylamino)benzoate: Similar but without the trifluoromethyl group

Uniqueness

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H14F3NO2

Molekulargewicht

261.24 g/mol

IUPAC-Name

ethyl 4-[ethyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)10-7-5-9(6-8-10)11(17)18-4-2/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

SKMITJQITJBISC-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=C(C=C1)C(=O)OCC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.